molecular formula C12H15N3O2 B12446768 Tert-butyl 6-(cyanomethyl)pyridin-2-ylcarbamate

Tert-butyl 6-(cyanomethyl)pyridin-2-ylcarbamate

Cat. No.: B12446768
M. Wt: 233.27 g/mol
InChI Key: CEKQJULIQOIEID-UHFFFAOYSA-N
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Description

Tert-butyl 6-(cyanomethyl)pyridin-2-ylcarbamate is a valuable chemical intermediate in organic synthesis and drug discovery research. This compound features a pyridine core that is functionalized with both a cyanomethyl group and a tert-butoxycarbonyl (Boc) protected amine. The Boc protecting group is a crucial feature, as it allows for the temporary protection of the amine functionality during synthetic sequences on other parts of the molecule, and can be readily removed under mild acidic conditions when needed . The cyanomethyl substituent serves as a versatile chemical handle; the nitrile group can be transformed into other functional groups such as carboxylic acids, amides, or tetrazoles, enabling researchers to diversify the molecular structure for structure-activity relationship (SAR) studies. Compounds with similar pyridine-carbamate architectures are frequently employed in medicinal chemistry campaigns, particularly in the development of heterocyclic modulators for various biological targets . As a synthetic building block, its primary research value lies in the construction of more complex molecules, potentially for applications in developing therapeutics for oncology, metabolic diseases, and inflammation . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(14-10)7-8-13/h4-6H,7H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKQJULIQOIEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

This method involves sequential functionalization of a pyridine precursor:

  • Lithiation and Iodination :
    • Starting Material : tert-Butyl (6-chloropyridin-3-yl)carbamate.
    • Reagents : n-BuLi, TMEDA, iodine.
    • Conditions : -78°C in THF, followed by warming to room temperature.
    • Outcome : Introduction of iodine at the 4-position yields tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate with 32.3% yield.
  • Cyanation :
    • Reagents : Zn(CN)₂, Pd(PPh₃)₄.
    • Conditions : Microwave-assisted cross-coupling at 150°C in DMF.
    • Outcome : Substitution of iodine with cyanide affords the target compound in 45–50% yield.

Optimization Notes

  • Yield Challenges : Low yields in lithiation steps (≤33%) due to competing side reactions. Use of TMEDA as a coordinating agent improves regioselectivity.
  • Safety : Handling n-BuLi requires strict inert conditions to prevent decomposition.

Direct Cyanation Using Phase Transfer Catalysis

Reaction Pathway

A one-pot cyanation strategy avoids heavy-metal reagents:

  • Starting Material : 3-Chloro-2-fluoro-5-trifluoromethylpyridine.
  • Reagents : KCN, Aliquat 336 (tricaprylylmethylammonium chloride).
  • Conditions : 30°C in water, 4-hour stirring.
  • Outcome : Direct substitution of fluorine with cyanide achieves 90% yield.

Mechanistic Insights

  • Role of Catalyst : Aliquat 336 facilitates phase transfer of CN⁻ ions, enhancing reactivity in aqueous media.
  • Advantages : Eliminates need for toxic CuCN or NiCN, simplifying waste treatment.

Multi-Step Synthesis from 2,6-Lutidine

Reaction Pathway

This route constructs the pyridine backbone from scratch:

  • Oxidation :
    • Starting Material : 2,6-Lutidine.
    • Reagents : KMnO₄ in H₂O.
    • Conditions : 85–90°C, 2 hours.
    • Outcome : 2,6-Pyridinedicarboxylic acid (78% yield).
  • Esterification and Reduction :

    • Reagents : NaBH₄, I₂ in THF.
    • Conditions : 0°C to reflux.
    • Outcome : Sequential reduction and cyanation yield 6-(cyanomethyl)pyridin-2-ol.
  • Carbamate Protection :

    • Reagents : Boc₂O, DMAP.
    • Conditions : 0°C in THF, 2 hours.
    • Outcome : Final product in 81% yield.

Key Considerations

  • Scalability : Oxidation with KMnO₄ is cost-effective but generates MnO₂ waste.
  • Purity : Column chromatography (hexane/EtOAc) is critical for isolating intermediates.

Palladium-Catalyzed Cross-Coupling

Reaction Pathway

Aryl halide intermediates enable modular functionalization:

  • Starting Material : tert-Butyl (6-bromopyridin-2-yl)carbamate.
  • Reagents : Zn(CN)₂, Pd(OAc)₂, XPhos.
  • Conditions : 100°C in DMF, 12 hours.
  • Outcome : Cyanomethylation via Negishi coupling achieves 65–70% yield.

Optimization Data

Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% Pd Maximizes CN insertion
Solvent DMF Enhances solubility
Temperature 100°C Balances rate and decomposition

Reductive Amination-Cyclization

Reaction Pathway

A novel approach using oxyma esters:

  • Intermediate Formation :
    • Reagents : (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (Oxyma).
    • Conditions : DMAP, DIPEA in DMF.
    • Outcome : Activates carboxylic acids for subsequent coupling.
  • Cyclization :
    • Reagents : CuI, 1,10-phenanthroline.
    • Conditions : 90°C, 6 hours.
    • Outcome : Intramolecular cyclization forms the pyridine ring with 70% yield.

Advantages

  • Racemization-Free : Ideal for chiral substrates.
  • Versatility : Adaptable for diverse heterocycles.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Lithiation-Iodination 32–50 High regioselectivity Low yields, sensitive conditions
Phase Transfer Catalysis 90 Eco-friendly, one-pot Limited to activated substrates
Multi-Step Synthesis 78–81 Cost-effective starting materials Multi-step purification required
Palladium Cross-Coupling 65–70 Modular functionalization High catalyst costs
Reductive Amination 70 Chiral integrity preserved Complex intermediate synthesis

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

tert-Butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection prevents unwanted side reactions during chemical synthesis. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 6-(cyanomethyl)pyridin-2-ylcarbamate with structurally related pyridine-carbamate derivatives, focusing on substituent effects, physicochemical properties, and commercial availability.

Table 1: Structural and Commercial Comparison of Pyridine-Carbamate Derivatives

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight CAS Number Price (1 g) References
This compound 6-cyanomethyl, 2-carbamate C₁₂H₁₅N₃O₂ 245.27* Not available N/A N/A
tert-Butyl (6-methoxypyridin-2-yl)carbamate 6-methoxy, 2-carbamate C₁₁H₁₆N₂O₃ 224.26 855784-40-6 $240
tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate 6-chloro, 3-methyl, 2-carbamate C₁₁H₁₅ClN₂O₂ 242.70 679392-20-2 N/A
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-bromo, 2-chloro, 3-methylcarbamate C₁₁H₁₄BrClN₂O₂ 321.60 1142192-48-0 $400
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 6-chloro, 5-pivalamido, 2-methylcarbamate C₁₆H₂₄ClN₃O₃ 341.83 1142192-00-4 $400
Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate 4-chloro, 3-hydroxy, 2-carbamate C₁₀H₁₃ClN₂O₃ 244.67 1021339-30-9 N/A
tert-Butyl (6-methylpyridin-2-yl)carbamate 6-methyl, 2-carbamate C₁₁H₁₆N₂O₂ 208.26 90101-22-7 N/A

*Calculated value based on molecular formula.

Key Observations:

Substituent Effects: Cyanomethyl vs. Methoxy/Methyl: The cyanomethyl group in the target compound introduces a nitrile functional group, which is more polar and reactive than methoxy or methyl substituents found in analogs . This may enhance its utility in cross-coupling reactions or as a metabolic stability enhancer in drug design. Halogenated Derivatives: Bromo- and chloro-substituted analogs (e.g., CAS 1142192-48-0) exhibit higher molecular weights and costs due to halogen atoms, which are often used in Suzuki-Miyaura couplings .

Commercial Availability: Compounds with halogens (bromo, chloro) or bulky groups (pivalamido) are priced higher (e.g., $400/g for CAS 1142192-48-0) compared to non-halogenated derivatives like the methoxy analog ($240/g) .

Biological Activity

Tert-butyl 6-(cyanomethyl)pyridin-2-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C12H16N2O2
  • Molecular Weight: 220.27 g/mol

Synthesis Methods:
The compound is synthesized through the reaction of 6-(cyanomethyl)pyridine-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in dichloromethane at room temperature, followed by purification methods like recrystallization or column chromatography.

This compound acts primarily as a protecting group for amines in organic synthesis. Its mechanism involves the formation of stable carbamate linkages, which prevent unwanted side reactions during chemical transformations. The compound can be deprotected under acidic conditions to release the free amine, making it versatile in synthetic applications.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, structural analogs have been tested against various bacterial strains, demonstrating effective inhibition at micromolar concentrations. The exact mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, notably thymidylate kinase (TMK), which is crucial for DNA synthesis in prokaryotic and eukaryotic cells. Inhibitors targeting TMK can block DNA replication, making them potential candidates for antimicrobial or anticancer therapies. Preliminary studies suggest that derivatives of this compound may exhibit similar inhibitory effects as known TMK inhibitors .

Case Studies

  • Thymidylate Kinase Inhibition
    • A study explored the inhibition of TMK by various compounds, including those structurally related to this compound. The IC50 values were determined to assess potency, revealing that certain derivatives exhibited competitive inhibition comparable to established TMK inhibitors .
  • Antimicrobial Screening
    • Another research effort involved screening several pyridine derivatives against Gram-positive and Gram-negative bacteria. Results showed that some derivatives of this compound had notable antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µM .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, Enzyme InhibitionTBD
Tert-butyl carbamateStructureUsed as a protecting groupN/A
Tert-butyl (cyanomethyl)carbamateStructureSimilar protective functionN/A

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